Cycloposine
Overview
Description
Cycloposine is a natural product found in Veratrum californicum with data available.
Mechanism of Action
Target of Action
Cyclosporine, also known as Cycloposine, primarily targets T-lymphocytes, a type of white blood cell that plays a crucial role in the immune response . It binds to the cytosolic protein cyclophilin (immunophilin) of lymphocytes, especially T cells . The binding to the receptor cyclophilin-1 inside cells produces a complex known as cyclosporine-cyclophilin .
Mode of Action
Cyclosporine is a calcineurin inhibitor that inhibits T cell activation . The cyclosporine-cyclophilin complex subsequently inhibits calcineurin, which in turn stops the dephosphorylation as well as the activation of the nuclear factor of activated T-cells . This inhibition blocks the transcription of interleukin-2 and other cytokines, thereby suppressing the immune response .
Biochemical Pathways
Cyclosporine affects the calcineurin/NFAT pathway and JNK and p38 signaling pathways . By inhibiting calcineurin, it prevents the activation of the transcription factor NFAT, a key regulator of T-cell activation . This inhibition blocks the transcription of various cytokines, particularly interleukin-2, which is crucial for the proliferation and function of T-cells .
Pharmacokinetics
Cyclosporine exhibits variable pharmacokinetics after oral or intravenous administration . It is widely distributed throughout the body, with a volume of distribution ranging from 0.9 to 4.8 L/kg . It is extensively metabolized, primarily by mono- and dihydroxylation as well as N-demethylation . The bioavailability of cyclosporine ranges from less than 5% to 89% in transplant patients .
Result of Action
The primary result of cyclosporine’s action is immunosuppression. By inhibiting T-cell activation, it prevents the immune system from mounting a response against transplanted organs, thereby preventing organ rejection . It is also used to treat various inflammatory and autoimmune conditions, such as rheumatoid arthritis and psoriasis .
Action Environment
The action of cyclosporine can be influenced by various environmental factors. For instance, the absorption of cyclosporine can be affected by factors such as the elapsed time after surgery, the dose administered, gastrointestinal dysfunction, external bile drainage, liver disease, and food . Furthermore, the development of novel formulations like microemulsion, self-emulsifying systems, nanoparticles, and microspheres has been explored to overcome constraints like high molecular weight, low solubility, low permeability, bitter taste, and narrow therapeutic index of cyclosporine .
Biochemical Analysis
Biochemical Properties
Cycloposine plays a crucial role in biochemical reactions, particularly in the inhibition of the Hedgehog signaling pathway. This pathway is essential for cell differentiation and tissue patterning during embryonic development. This compound interacts with the Smoothened (SMO) receptor, a key component of the Hedgehog pathway, inhibiting its activity and thereby blocking downstream signaling. Additionally, this compound has been shown to interact with various enzymes and proteins involved in cell cycle regulation and apoptosis, such as caspases and Bcl-2 family proteins .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound induces apoptosis and inhibits proliferation by disrupting the Hedgehog signaling pathway. This disruption leads to altered gene expression and reduced activity of target genes involved in cell growth and survival. This compound also affects cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in energy production and nutrient utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of the SMO receptor. By binding to SMO, this compound prevents the activation of the Hedgehog pathway, leading to decreased transcription of target genes such as GLI1 and PTCH1. This inhibition results in reduced cell proliferation and increased apoptosis. This compound also interacts with other biomolecules, including DNA and RNA, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of the Hedgehog pathway and long-term effects on cellular function, including altered gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without significant toxicity. At higher doses, this compound can cause adverse effects, including teratogenicity and organ toxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to steroid metabolism and detoxification. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. This compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity or contribute to its overall pharmacological profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. This compound’s distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins .
Subcellular Localization
This compound is localized within various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be affected by its subcellular localization, with nuclear localization being particularly important for its effects on gene expression. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, where it can exert its biological effects .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51NO7/c1-16-11-25-27(34-14-16)18(3)33(41-25)10-8-21-22-6-5-19-12-20(7-9-32(19,4)24(22)13-23(21)17(33)2)39-31-30(38)29(37)28(36)26(15-35)40-31/h5,16,18,20-22,24-31,34-38H,6-15H2,1-4H3/t16-,18+,20-,21-,22-,24-,25+,26+,27-,28+,29-,30+,31+,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOOWXRUSUHLOX-PBFVMIKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945852 | |
Record name | Cycloposine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
...CYCLOPOSINE...PRODUCED DEFORMITIES SIMILAR TO NATURAL CASES. CLOSELY RELATED /STEROIDAL FURANO-PIPERIDINE/ COMPOUNDS DEVOID OF THE FURAN RING DID NOT PRODUCE CYCLOPIA IN SHEEP, SUGGESTING THAT AN INTACT FURAN RING WAS REQUIRED FOR ACTIVITY, PERHAPS CONFERRING SOME ESSENTIAL CONFIGURATION ON THE MOLECULE. | |
Record name | CYCLOPOSINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3568 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
23185-94-6 | |
Record name | Cycloposine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023185946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloposine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3β,22S,23R)-17,23-Epoxyveratraman-3-yl β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOPOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ITA1WU19R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYCLOPOSINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3568 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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